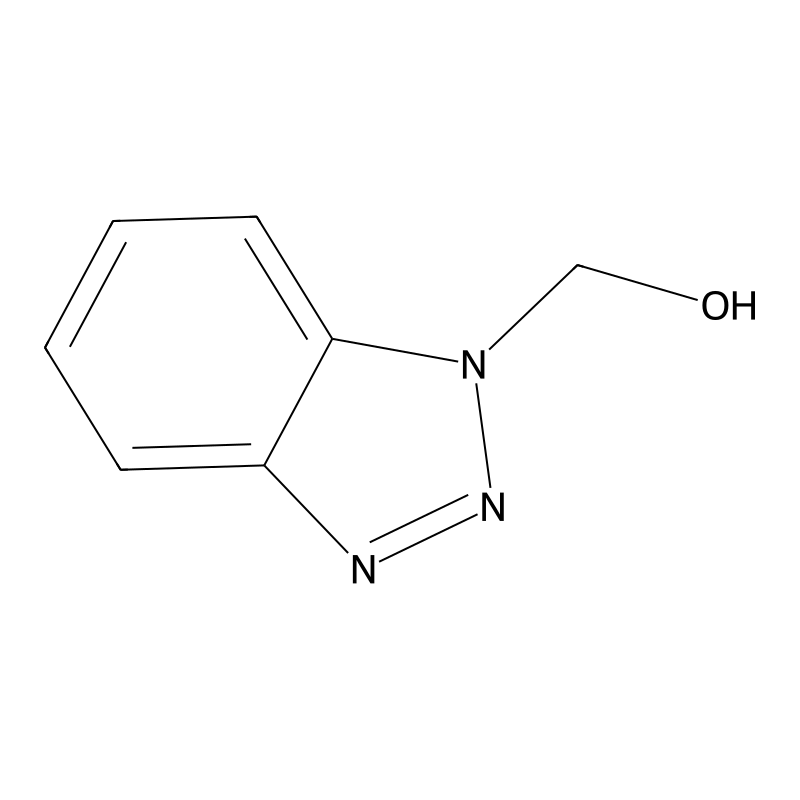1H-Benzotriazole-1-methanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Field: Organic Chemistry
- Application: 1H-Benzotriazole-1-methanol is used as a safe reagent for the generation of anhydrous formaldehyde in organic solvents .
- Field: Organic Chemistry
- Application: It acts as a useful catalyst for the hydrolysis of phenyl esters of alpha-furoic acid .
Generation of Anhydrous Formaldehyde in Organic Solvents
Catalyst for Hydrolysis of Phenyl Esters of Alpha-Furoic Acid
Reactive Oxygen Scavenger
Corrosion Inhibitor
- Field: Organic Chemistry
- Application: 1H-Benzotriazole-1-methanol is used in the synthesis of hydroxy-skipped bis-homo-inositols, which are potential glycosidase inhibitors .
Synthesis of Hydroxy-Skipped Bis-Homo-Inositols
Enantioselective Synthesis of Aplysin
- Field: Organic Chemistry
- Application: It is used in the synthesis of substituted dihydroquinoline carboxylic acids, which are potential antitumor and HIV-1 integrase inhibitors .
Synthesis of Substituted Dihydroquinoline Carboxylic Acids
Gosteli-Claisen Rearrangement
1H-Benzotriazole-1-methanol, with the chemical formula C₇H₇N₃O and a molecular weight of 149.15 g/mol, is a derivative of benzotriazole. It is characterized by a hydroxymethyl group attached to the benzotriazole framework, which enhances its solubility and reactivity in various chemical environments. The compound is often referred to by its synonym, 1-(Hydroxymethyl)benzotriazole, and it exhibits significant physicochemical properties, including high gastrointestinal absorption and moderate lipophilicity, indicated by its log partition coefficient values ranging from 0.23 to 1.4 .
BTM's primary application in scientific research lies in its ability to act as a:
- Corrosion Inhibitor: BTM effectively inhibits the corrosion of iron in aerated acidic media. The mechanism involves the formation of a protective film on the iron surface, preventing further oxidation. The exact details of the film formation process are still under investigation.
- Reactive Oxygen Scavenger: BTM can scavenge reactive oxygen species (ROS), which are harmful free radicals generated during various cellular processes. This scavenging activity makes BTM potentially useful in studying oxidative stress and related diseases.
- Amination Reactions: This compound can be synthesized through the reaction of benzotriazole with aminomethanol, leading to the formation of 1H-benzotriazole-1-methanol .
- Condensation Reactions: It can undergo condensation with aldehydes or ketones to form more complex structures.
- Substitution Reactions: The hydroxymethyl group can be substituted under specific conditions, allowing for further derivatization.
These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.
The synthesis of 1H-benzotriazole-1-methanol typically involves straightforward methods:
- Starting Material: Benzotriazole is the primary starting material.
- Aminomethanol Reaction: The reaction between benzotriazole and aminomethanol under controlled conditions leads to the formation of 1H-benzotriazole-1-methanol. This method is favored due to its simplicity and efficiency .
Alternative synthetic routes may also exist but are less documented in current literature.
1H-Benzotriazole-1-methanol has several applications across different fields:
- Chemical Intermediate: It serves as an important intermediate in organic synthesis, particularly in the production of other benzotriazole derivatives.
- Corrosion Inhibitor: The compound is utilized in formulations aimed at preventing corrosion in metals.
- Stabilizer: It acts as a stabilizer for plastics and polymers against ultraviolet light degradation .
These applications underscore its significance in both industrial and research contexts.
Interaction studies involving 1H-benzotriazole-1-methanol focus on its reactivity with other compounds and biological systems. Notably:
- Enzyme Inhibition: Preliminary studies suggest that it may inhibit specific cytochrome P450 enzymes, although detailed kinetic studies are required to fully understand these interactions .
- Complex Formation: The compound can form complexes with metal ions, which may enhance its utility in various catalytic processes.
Further research into these interactions could reveal more about its potential therapeutic applications.
Several compounds share structural similarities with 1H-benzotriazole-1-methanol. Below is a comparison highlighting their uniqueness:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 1-Methyl-1H-benzotriazole | 120321-72-4 | 0.79 | Methyl group substitution enhances lipophilicity |
| (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol | 103755-58-4 | 0.68 | Incorporates a phenyl group which alters reactivity |
| 7-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid | 155085-55-5 | 0.54 | Contains a carboxylic acid group for enhanced solubility |
| 2-(1H-Benzo[d][1,2,3]triazol-1-yl)ethanamine hydrochloride | 2690-84-8 | 0.83 | Amino functionalization provides different reactivity |
This comparison illustrates how each compound's unique substituents influence their properties and potential applications.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








